molecular formula C26H34O7 B049905 2'-O-Methylperlatolic acid CAS No. 38968-07-9

2'-O-Methylperlatolic acid

Cat. No. B049905
CAS RN: 38968-07-9
M. Wt: 458.5 g/mol
InChI Key: BSTCIRYEMDTNQT-UHFFFAOYSA-N
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Description

2'-O-Methylperlatolic acid is a depside isolated from an undetermined Lecidea species. Its chemical structure is identified based on spectroscopic data and hydrolysis, resulting in 4-O-methylolivetol carboxylic acid and 2-O-methylolivetol carboxylic acid (Huneck & Schreider, 1975).

Synthesis Analysis

While there is no direct synthesis method provided for 2'-O-Methylperlatolic acid in the available literature, related compounds such as [2H4]Folic acid have been synthesized for use in stable isotope dilution assays, providing a context for complex molecule synthesis (Freisleben, Schieberle, & Rychlik, 2002).

Molecular Structure Analysis

Although direct analysis of 2'-O-Methylperlatolic acid's molecular structure is not detailed, the methodologies like X-ray crystallography and NMR used for related compounds provide insight into potential approaches for understanding its structure. For instance, the crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate gives an example of the detailed structural determination that could be applied (Li, Zhen, Han, & Liu, 2009).

Chemical Reactions and Properties

Direct information on 2'-O-Methylperlatolic acid's chemical reactions is not provided, but looking at similar organic molecules, such as 2-Methyltetrahydrofuran's analysis, could offer indirect insights into its reactivity and applications in synthesis and industry (Pace et al., 2012).

Physical Properties Analysis

Specific physical properties of 2'-O-Methylperlatolic acid are not listed. However, general properties such as boiling point, stability, and miscibility, as studied for related chemical compounds like 2-Methyltetrahydrofuran, might provide a comparative baseline (Pace et al., 2012).

Chemical Properties Analysis

Again, specific chemical properties of 2'-O-Methylperlatolic acid are not directly available, but studies on similar molecules may shed light on aspects such as solubility, reactivity, and environmental stability. For instance, understanding the properties of 2-Methyltetrahydrofuran can offer insights into solvent applications and environmental considerations (Pace et al., 2012).

Scientific Research Applications

  • 2′-O-Methylperlatolic acid's structural identification : A study dating back to 1975 isolated 2′-O-Methylperlatolic acid from a Lecidea species and determined its structure through spectroscopic data and hydrolysis, which led to the identification of 4-O-methylolivetol carboxylic acid and 2-O-methylolivetol carboxylic acid (Huneck & Schreider, 1975).

  • Therapeutic potential for diabetes : Research indicates that 2′-O-Methylperlatolic acid acts as an insulin receptor sensitizer and may be used as a therapeutic agent for treating diabetes. It has shown the potential to activate the insulin signaling pathway, regulate glucose homeostasis, and exert a glucose-lowering effect in diabetic models. The studies suggest its binding to the insulin receptor and its ability to enhance insulin's hypoglycemic effects, which could lead to a reduction in required insulin doses and protection of beta cells (Wang et al., 2022).

  • Chemical composition and synthesis : Various studies have focused on the chemical synthesis of 2′-O-Methylperlatolic acid and its analogs for different applications, including as depsides in lichens. The compound has been synthesized and characterized in detail to understand its structure and potential applications in various fields (Elix, 1974).

properties

IUPAC Name

4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O7/c1-5-7-9-11-17-13-19(31-3)15-21(27)23(17)26(30)33-20-14-18(12-10-8-6-2)24(25(28)29)22(16-20)32-4/h13-16,27H,5-12H2,1-4H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTCIRYEMDTNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192259
Record name 2'-O-Methylperlatolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O-Methylperlatolic acid

CAS RN

38968-07-9
Record name 2'-O-Methylperlatolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038968079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-O-Methylperlatolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
225
Citations
W Yinghao, G Qiaoli, L Guanfu, W Xiaoyun… - Journal of Diabetes …, 2022 - hindawi.com
… Insulin receptor (InsR) sensitizers represent a new type of therapeutic agent for the treatment of diabetes, with 2′-Omethylperlatolic acid (2-OM) being a potential InsR targeting drug. …
Number of citations: 1 www.hindawi.com
Y ENDO, H HAYASHI, T SATo, M MARUNO… - Chemical and …, 1994 - jstage.jst.go.jp
… The 2D-NMR spectrum of 2 allowed complete assignments of all proton and carbon signals as shown in Table I, and compound 2 was identified as 2’—O-methylperlatolic acid, a …
Number of citations: 49 www.jstage.jst.go.jp
CF Culberson, MJ Dibben - Bryologist, 1972 - JSTOR
… tuberculifera, which is identified as 2-O-methylperlatolic acid, … B-ring unit, and 2-O-methylperlatolic acid is the only reasonable … 2'-O-Methylperlatolic acid also occurs in Lecidea where it …
Number of citations: 9 www.jstor.org
MG Halıcı, I Schmitt - Nova Hedwigia, 2010 - academia.edu
… HPLC analyses suggest the presence of 2'-O-methylperlatolic acid (major), thiophaninic … We propose that replacement of planaic acid by the structurally similar 2'-O-methylperlatolic acid …
Number of citations: 9 www.academia.edu
MP Zhurbenko, HT Lumbsch - The Lichenologist, 2006 - cambridge.org
… In our studies, however, we found 2#-O-methylperlatolic acid in several lignicolous collections from North America, raising the question whether the two species are distinct. Hence, we …
Number of citations: 8 www.cambridge.org
TAMJ Ram, GP Sinha - Phytotaxa, 2016 - researchgate.net
… patches (in section); 2’-O-methylperlatolic acid (major). Notes:… –30 µm ascospores and 2’-O-methylperlatolic acid as lichen … : 745) in having 2’-O-methylperlatolic acid as a major lichen …
Number of citations: 26 www.researchgate.net
S Huneck, K Schreider - Phytochemistry, 1975 - Elsevier
… a hitherto undetermined Lecidea species the depside 2’-O-methylperlatolic acid has been isolated. The structure of this compound follows from spectroscopic data and hydrolysis to 4-O-…
Number of citations: 4 www.sciencedirect.com
A Zduńczyk, M Dziedzic, M Kukwa - Folia Cryptogamica Estonica, 2012 - ojs.utlib.ee
… in addition also 2’-O-methylperlatolic acid (± confluentic acid)… by the presence of 2’-O-methylperlatolic acid and stictic acid … VI contains 2’-O-methylperlatolic acid together with norstictic …
Number of citations: 2 ojs.utlib.ee
HT Lumbsch, TH Nash III - Bryologist, 1995 - JSTOR
… The species is characterized by the presence of the 2'O-methylperlatolic acid chemosyndrome, a chlarotera-type epihymenium, and orange-brown apothecial discs. The lichen occurs …
Number of citations: 8 www.jstor.org
R LÜCking, T Göran, A Aptroot, K Klaus - The Lichenologist, 2006 - cambridge.org
… Sant.] contains 2#-O-methylperlatolic acid and 2#-O-methylanziaic acid (thallus and ascomata C+ red) and has rounded to slightly irregular ascomata; it is a paleotropical species …
Number of citations: 20 www.cambridge.org

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